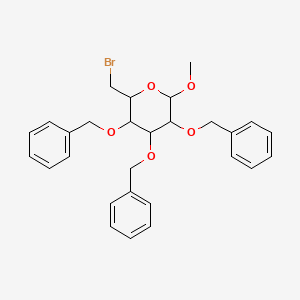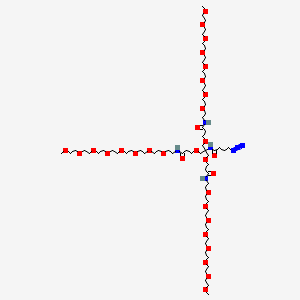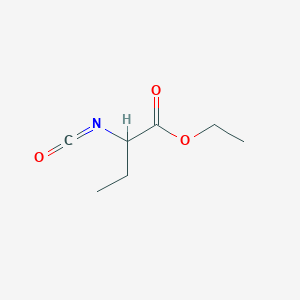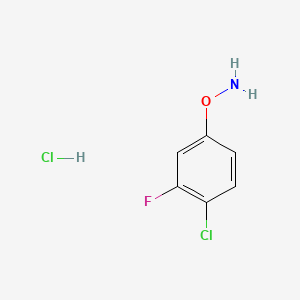![molecular formula C16H15FN4 B15338990 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine CAS No. 887582-67-4](/img/structure/B15338990.png)
3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine is a compound belonging to the tetrazine family, which is known for its diverse applications in various fields such as materials science, medicinal chemistry, and bioimaging. This compound features a unique structure with both dimethyl and fluoro substituents, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine typically involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings with appropriate starting materials . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium catalysts and organic solvents like dimethylformamide (DMF) can be common in these synthetic routes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in various chemical applications.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different reactivity and applications.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazine compounds.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of energetic materials and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine involves its interaction with specific molecular targets and pathways. For instance, in bioimaging applications, the compound’s fluorescence properties are utilized to visualize biological processes. The energy transfer to a dark state (ETDS) mechanism is one way in which the compound’s fluorescence is quenched, allowing for precise imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,5-Dimethyl-phenyl)-6-(4-chloro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
- 3-(3,5-Dimethyl-phenyl)-6-(4-bromo-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
- 3-(3,5-Dimethyl-phenyl)-6-(4-iodo-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
Uniqueness
The uniqueness of 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine lies in its specific substituents, which impart distinct chemical and physical properties. The presence of the fluoro group, in particular, can enhance the compound’s reactivity and stability compared to its chloro, bromo, and iodo counterparts.
Eigenschaften
CAS-Nummer |
887582-67-4 |
|---|---|
Molekularformel |
C16H15FN4 |
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
3-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H15FN4/c1-10-7-11(2)9-13(8-10)16-20-18-15(19-21-16)12-3-5-14(17)6-4-12/h3-9H,1-2H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
NSAOZEGPIZIKBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=NNC(=NN2)C3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)

![13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B15338964.png)



![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)
![(5-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B15339002.png)

